N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide
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Overview
Description
N-(3-Ethoxy-5-oxaspiro[34]octan-1-yl)but-2-ynamide is a synthetic organic compound with the molecular formula C13H19NO3 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an octane backbone, and an ethoxy group attached to the spiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the oxaspiro ring.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the spirocyclic intermediate is treated with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Formation of the But-2-ynamide Moiety: The final step involves the formation of the but-2-ynamide moiety through a coupling reaction. This can be achieved by reacting the ethoxy-substituted spirocyclic intermediate with an appropriate alkyne and an amide source under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of reduced derivatives with decreased oxidation states.
Substitution: Formation of substituted derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynylamine: Similar structure with an amine group instead of an amide group.
N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynol: Similar structure with a hydroxyl group instead of an amide group.
Uniqueness
N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of the ethoxy group and the but-2-ynamide moiety provides opportunities for further functionalization and derivatization, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-6-12(15)14-10-9-11(16-4-2)13(10)7-5-8-17-13/h10-11H,4-5,7-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHLFJFVRDMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCO2)NC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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